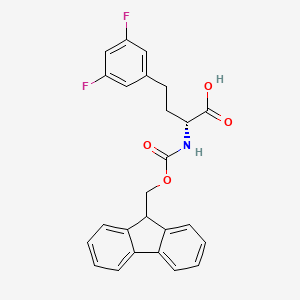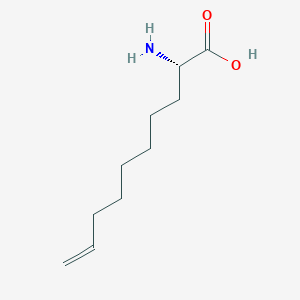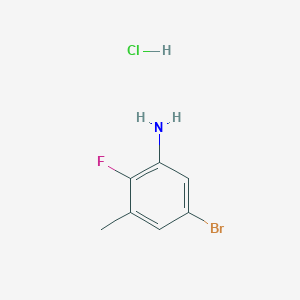
N-Fmoc-N-(cyclohexylmethyl)-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-N-(cyclohexylmethyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and substituted with a cyclohexylmethyl group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc chloride to protect the amino group, followed by alkylation with cyclohexylmethyl bromide in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of N-Fmoc-N-(cyclohexylmethyl)-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-N-(cyclohexylmethyl)-glycine undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine or other secondary amines.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as HATU or DIC.
Common Reagents and Conditions
Deprotection: Typically achieved with a 20% solution of piperidine in DMF.
Coupling: Commonly performed using HATU or DIC in the presence of a base like DIPEA.
Major Products Formed
Applications De Recherche Scientifique
N-Fmoc-N-(cyclohexylmethyl)-glycine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The primary mechanism of action of N-Fmoc-N-(cyclohexylmethyl)-glycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-Fmoc-N-(cyclohexylmethyl)-glycine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Propriétés
IUPAC Name |
2-[cyclohexylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,1-3,8-9,14-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSOWPIVIKACBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![thieno[3,2-e][1]benzothiole-4,5-dione](/img/structure/B8097771.png)







![C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride](/img/structure/B8097829.png)

![1,3-Dimethyl 2-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]propanedioate](/img/structure/B8097841.png)


